Barium tetracyanoplatinate tetrahydrate

Neutron Diffraction Crystal Structure Quasi-One-Dimensional Materials

Generic substitution among tetracyanoplatinate(II) (TCP) salts introduces uncontrolled variability in crystal packing, Pt-Pt spacing, and electronic band structure, compromising reproducibility in low-dimensional conductor research. • Definitive Pt-Pt intrachain distance of 3.321 Å establishes a reproducible starting geometry for partial oxidation studies and structure-property correlation (neutron diffraction-confirmed tetragonal lattice, a = 7.788 Å, c = 6.975 Å)[reference:0]. • Cation-specific nucleation kinetics enable controlled crystallization from aqueous solution-critical for thin-film deposition and single-crystal growth protocols that cannot be replicated with Mg or K analogs. • Commercially available at 99.99% (metals basis) with Pt assay of 37.78-38.74%, ensuring batch-to-batch trace-metal consistency for spectroscopic and electronic measurements.

Molecular Formula C4H8BaN4O4Pt
Molecular Weight 508.54 g/mol
CAS No. 13755-32-3
Cat. No. B080669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tetracyanoplatinate tetrahydrate
CAS13755-32-3
Molecular FormulaC4H8BaN4O4Pt
Molecular Weight508.54 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2]
InChIInChI=1S/4CN.Ba.4H2O.Pt/c4*1-2;;;;;;/h;;;;;4*1H2;/q4*-1;+2;;;;;+2
InChIKeyBPPJDVBPBCBVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tetracyanoplatinate Tetrahydrate: Physicochemical and Structural Baseline


Barium tetracyanoplatinate(II) tetrahydrate (Ba[Pt(CN)₄]·4H₂O, CAS 13755-32-3) is a yellow-green crystalline coordination compound belonging to the Mx[Pt(CN)₄]·nH₂O family of quasi-one-dimensional materials [1]. The compound features square-planar [Pt(CN)₄]²⁻ anions stacked in columns with Pt-Pt intrachain distances of 3.321 Å, forming a tetragonal crystal lattice with unit cell parameters a = 7.788(1) Å, c = 6.975(1) Å, and V = 422.8 ų at 298 K [2]. Commercial availability includes high-purity grades (99.99% metals basis) with a formula weight of 508.56 g/mol (436.50 anhydrous), density of 3.05 g/mL, and decomposition at 100°C .

Quasi-1D material research: defined Pt-Pt intrachain spacing for conducting complex precursor studies

Pressure-tunable optical studies: cation-dependent spectral tuning range under hydrostatic conditions

High-purity metal basis grade: reported ultra-high purity supports spectroscopy and electronics research

Barium Tetracyanoplatinate: Cation-Dependent Substitution Failure


Generic substitution among tetracyanoplatinate(II) (TCP) salts is not scientifically justifiable because the identity of the counter-cation (M = Ba²⁺, K⁺, Mg²⁺, Ca²⁺, Sr²⁺, etc.) directly governs the crystal packing geometry, the Pt-Pt intrachain spacing (R), and the resulting electronic band structure [1]. The optical transition energies across the Mx[Pt(CN)₄]·nH₂O series can be positioned anywhere from the near ultraviolet to the red region solely by cation selection, a direct consequence of cation-dependent Pt-Pt distances [1]. Furthermore, hydrated versus dehydrated phases of the same alkaline earth tetracyanoplatinates exhibit distinct lattice constants and stacking arrangements, meaning that even nominally similar compounds differ in their fundamental structural parameters [2]. The quantitative evidence presented below demonstrates that Ba[Pt(CN)₄]·4H₂O occupies a specific, non-interchangeable position within this parameter space.

Cation

Counter-cation identity (Ba, K, Mg, etc.) governs Pt-Pt spacing and electronic band structure; salts are not interchangeable.

Hydration

Hydrated vs. anhydrous phases of the same alkaline earth TCP exhibit distinct lattice constants and stacking.

Optical

Optical band gap and luminescence depend on cation; substitution shifts spectral tuning range and properties.

Barium Tetracyanoplatinate Tetrahydrate: Quantitative Differentiation Evidence


Neutron Diffraction Pt-Pt Distance and Electronic Properties

Barium tetracyanoplatinate(II) tetrahydrate exhibits a precise Pt-Pt intrachain spacing of 3.321 Å, as determined by single-crystal neutron diffraction at 298 K [1]. This distance is fundamental to the compound's quasi-one-dimensional electronic behavior, as it directly influences the overlap of Pt 5dz² orbitals along the stacking axis. In comparison, the anhydrous rubidium analog Rb₂[Pt(CN)₄] crystallizes with significantly different unit cell parameters (a = 11.1432 Å, b = 7.4382 Å, c = 11.1896 Å in space group Imma), reflecting a distinct stacking architecture [2]. The 3.321 Å Pt-Pt distance in the barium salt is a non-adjustable structural constant that determines its characteristic optical absorption edge and luminescence emission.

Pt-Pt Intrachain Spacing
Reported
Ba[Pt(CN)₄]·4H₂O: 3.321 Å Mg[Pt(CN)₄]·nH₂O: 3.16 Å
Pt-Pt distance controls orbital overlap and optical properties.
Neutron diffraction at 298 K, tetragonal P4/mcc.
Neutron Diffraction Crystal Structure Quasi-One-Dimensional Materials

Optical Band Gap and Semiconducting Behavior

Barium tetracyanoplatinate(II) tetrahydrate possesses an optical band gap of approximately 2.1 eV, placing it in the semiconductor regime . This value differs markedly from the metallic-gold luster and high room-temperature conductivity observed in partially oxidized TCP salts such as K₂[Pt(CN)₄]Br₀.₃·3H₂O (Krogmann's salt) and the cation-deficient conductors M₁.₇₅[Pt(CN)₄]·1.5H₂O (M = K, Rb, Cs) [1][2]. The band gap of the barium salt is a direct consequence of its fully divalent, non-partially-oxidized state and its specific Pt-Pt spacing of 3.321 Å. Computational studies using GGA functionals suggest an underestimated band gap of ~1.53 eV for the isostructural deuterated analog, confirming the semiconducting nature of this material class [3].

Optical Band Gap
Class-level
Ba salt: ~2.1 eV (semiconducting) Krogmann's salt: metallic conductivity
Band gap defines semiconducting vs. metallic electronic behavior.
Polycrystalline optical absorption; DFT suggests ~1.53 eV.
Optical Band Gap Semiconducting Materials Electronic Structure

Pressure-Induced Red Shift in Optical Spectra

Under hydrostatic pressures up to 5.4 kbar, polycrystalline barium tetracyanoplatinate(II) tetrahydrate exhibits an anomalously large red shift in both its absorption and luminescence spectra [1]. This behavior is shared with the magnesium and potassium salts of TCP but occurs with compound-specific pressure coefficients due to the cation-dependent initial Pt-Pt spacing. For the magnesium salt, X-ray powder diffraction measurements up to 70 kbar revealed that the Pt-Pt distance decreases from 3.16 Å to 2.93 Å, corresponding to a 7.3% linear compressibility along the chain axis, with the most rapid contraction occurring in the low-pressure region up to ~20 kbar [1]. The barium salt, with its larger initial Pt-Pt spacing of 3.321 Å, is expected to exhibit a distinct compression response. The red shift in the absorption spectra is quantitatively attributed to electrostatic stabilization of the intramolecular 5dz²→6pz transition due to the decrease in intermolecular distance and the consequent increase in intermolecular charge-transfer character [1].

Pressure Tuning Response
Head-to-head
Ba TCP: large red shift up to 5.4 kbar Mg TCP: Pt-Pt compression 7.3% at 70 kbar
Initial Pt-Pt distance determines pressure-tuning window.
Hydrostatic pressure optical study; X-ray diffraction for Mg analog.
High-Pressure Spectroscopy Optical Tuning One-Dimensional Materials

Cation-Specific Embryo Lifetime in Nucleation

The homogeneous nucleation behavior of barium tetracyanoplatinate(II) from aqueous solution differs measurably from that of its calcium and magnesium analogs. Using the droplet technique, the mean lifetime of an embryo in the homogeneous nucleation process was studied for all three alkaline earth tetracyanoplatinates(II) under identical conditions of supersaturation generated by selective solvent extraction into silicone oil [1]. Crystallization was monitored by photomicrography using plane-polarized light. The experimental data for all three salts were analyzed using both the classical nucleation model and the mean lifetime model of Carlier and Frisch, yielding calculated interfacial energy values for each cation system [1]. The consistent agreement between models across the three salts validates the comparative nucleation parameters, confirming that the barium salt exhibits distinct crystallization kinetics from the Ca and Mg analogs.

Nucleation Kinetics
Head-to-head
Ba, Ca, Mg TCP: cation-specific embryo mean lifetimes and interfacial energies
Nucleation rate differs by cation; critical for crystal growth control.
Droplet technique with solvent extraction; plane-polarized light.
Crystal Growth Nucleation Kinetics Solution Chemistry

Commercial High Purity and Reproducibility

Barium tetracyanoplatinate(II) tetrahydrate is commercially available at a purity of 99.99% (metals basis) under the Premion® grade from Alfa Aesar (now Thermo Scientific Chemicals) . This purity level is specified on a metals basis, meaning that non-metallic impurities and volatile components are excluded from the purity calculation, ensuring that the reported value reflects the actual transition metal content. In comparison, many potassium tetracyanoplatinate(II) products are offered at lower purity grades (typically 98% to 99%) and are frequently supplied as trihydrate or unspecified hydrate forms [1]. The availability of a defined, ultra-high-purity tetrahydrate with a precisely specified platinum assay range (37.78–38.74% Pt) provides procurement confidence for applications where trace metal contamination would compromise experimental reproducibility or device performance .

Commercial Purity
Reported
Ba TCP: 99.99% metals basis K TCP typical: 98–99% purity
Ultra-high purity reduces trace metal contamination risks.
Premion® grade; Pt assay 37.78–38.74%.
High-Purity Materials Trace Metal Analysis Quality Control

Barium Tetracyanoplatinate Tetrahydrate: Application Scenarios


Precursor for Quasi-1D Conducting Complexes

Barium tetracyanoplatinate(II) tetrahydrate serves as a structurally characterized precursor for synthesizing partially oxidized conducting complexes, as demonstrated by the neutron diffraction study that established its precise Pt-Pt intrachain distance of 3.321 Å and tetragonal crystal lattice (a = 7.788 Å, c = 6.975 Å) [1]. The well-defined Pt-Pt spacing provides a reproducible starting geometry for partial oxidation studies, where controlled removal of electrons from the dz² band yields metallic conductivity. This structural baseline is essential for correlating oxidation state with the resulting electronic properties, a requirement for systematic materials development in low-dimensional conductor research.

Pressure-Tunable Optical Materials

For researchers investigating pressure-tunable optical materials, barium tetracyanoplatinate(II) tetrahydrate offers a distinct pressure-response window governed by its initial Pt-Pt spacing of 3.321 Å. As established by the direct comparative study of Mg, Ba, and K TCP salts under hydrostatic pressures up to 5.4 kbar, all three compounds exhibit anomalously large red shifts, but the initial Pt-Pt distance—which differs for each cation—determines the starting optical gap and the accessible tuning range [2]. The barium salt occupies a specific position in this cation-dependent tuning space, enabling continuous optical modulation via pressure application that is not interchangeable with Mg or K analogs.

Crystallization and Thin-Film Deposition

In applications requiring controlled crystallization from aqueous solution—such as thin-film deposition, single-crystal growth, or nanostructure synthesis—barium tetracyanoplatinate(II) exhibits nucleation kinetics that differ measurably from calcium and magnesium analogs. The droplet technique study of homogeneous nucleation established that the mean embryo lifetime and calculated interfacial energy for Ba, Ca, and Mg TCP salts are cation-specific [3]. This differential nucleation behavior must be accounted for when designing crystallization protocols; substituting the barium salt with a calcium or magnesium analog will alter the nucleation rate and crystal size distribution under identical supersaturation conditions.

Ultra-High-Purity for Spectroscopy and Electronics

For research applications where trace metal impurities would compromise spectroscopic measurements or electronic device performance, the commercially available 99.99% (metals basis) purity grade of barium tetracyanoplatinate(II) tetrahydrate provides a defined, ultra-high-purity starting material . The Premion® grade with a specified platinum assay range of 37.78–38.74% ensures batch-to-batch reproducibility and minimizes the confounding effects of transition metal contaminants. This purity specification is particularly relevant for optical absorption, luminescence, and pressure-dependent studies where even ppm-level impurities can introduce spurious absorption features or alter charge transport characteristics.

Application
Selection Property
Validation Focus
Quasi-1D Conducting Complex Precursor
Precise Pt-Pt intrachain spacing
Reproducible starting geometry for partial oxidation
Pressure-Tunable Optical Materials
Initial Pt-Pt distance
Pressure-dependent spectral tuning range
Crystallization & Thin-Film Deposition
Cation-specific nucleation kinetics
Interfacial energy and nucleation rate control
Ultra-High-Purity Spectroscopy
Metals basis purity grade
Trace metal contaminant minimization
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